8-Bromooctanoic acid

Catalog No.
S666759
CAS No.
17696-11-6
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromooctanoic acid

CAS Number

17696-11-6

Product Name

8-Bromooctanoic acid

IUPAC Name

8-bromooctanoic acid

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)

InChI Key

BKJFDZSBZWHRNH-UHFFFAOYSA-N

SMILES

C(CCCC(=O)O)CCCBr

Canonical SMILES

C(CCCC(=O)O)CCCBr

Synthesis of 8-Mercaptooctanoic Acid

8-Bromooctanoic acid plays a crucial role in the synthesis of 8-mercaptooctanoic acid, a critical component in the biosynthesis of lipoic acid []. Lipoic acid is an essential cofactor for several enzymes involved in cellular metabolism []. The conversion of 8-bromooctanoic acid to 8-mercaptooctanoic acid involves a chemical reaction known as dehalogenation, where the bromine atom (Br) is replaced by a hydrogen atom (H) [].

8-Bromooctanoic acid is a brominated fatty acid with the chemical formula C8H15BrO2\text{C}_8\text{H}_{15}\text{BrO}_2 and a CAS number of 17696-11-6. It consists of an octanoic acid backbone, which is an eight-carbon saturated fatty acid, with a bromine atom substituted at the eighth carbon position. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain, making it relevant in various chemical and biological contexts. The presence of the bromine atom introduces unique reactivity, particularly in nucleophilic substitution reactions.

8-Bromooctanoic acid is a corrosive substance and can cause severe skin burns and eye damage upon contact. It is also incompatible with strong oxidizing agents and strong bases.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place in a tightly sealed container [].

  • Esterification: This reaction involves the formation of esters when 8-bromooctanoic acid reacts with alcohols in the presence of an acid catalyst. This is a common reaction in organic synthesis for creating various derivatives.
  • Amidation: The carboxylic acid group can react with amines to form amides, which are important in pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives, such as alcohols or amines .

The synthesis of 8-bromooctanoic acid typically involves the bromination of octanoic acid using brominating agents. One common method includes:

  • Bromination Reaction: Octanoic acid is treated with bromine in an organic solvent under controlled conditions.
  • Workup: The reaction mixture is neutralized and purified to isolate 8-bromooctanoic acid.

Another method involves reacting octanoic acid with sodium hydroxide and bromine in an ethanol solution, yielding high purity levels .

8-Bromooctanoic acid has several applications:

  • Chemical Intermediates: It serves as a building block in organic synthesis for producing various chemical compounds.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.
  • Surfactants: The compound can be utilized in formulating surfactants owing to its amphiphilic nature.

Studies on the interactions of 8-bromooctanoic acid with biological systems suggest that it may affect lipid metabolism and enzyme activity. Its role as a potential inhibitor of specific enzymes involved in fatty acid metabolism has been highlighted, indicating its relevance in metabolic studies and potential therapeutic applications .

When comparing 8-bromooctanoic acid with similar compounds, several noteworthy analogs include:

Compound NameChemical FormulaKey Features
Octanoic AcidC8H16O2Saturated fatty acid without bromine
2-Bromooctanoic AcidC8H15BrO2Bromine at the second carbon
10-Bromodecanoic AcidC10H19BrO2Longer carbon chain

Uniqueness of 8-Bromooctanoic Acid

8-Bromooctanoic acid is unique due to its specific position of bromination (at the eighth carbon), which influences its reactivity and biological properties. Unlike octanoic acid, it possesses enhanced reactivity due to the presence of bromine, allowing for diverse synthetic applications and potential biological activities.

XLogP3

1.3

Melting Point

38.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

8-Bromooctanoic acid

Dates

Modify: 2023-08-15

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